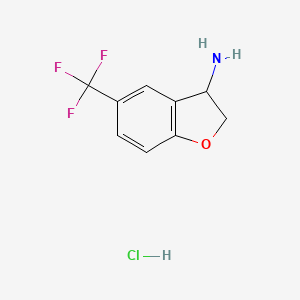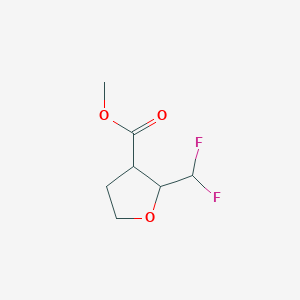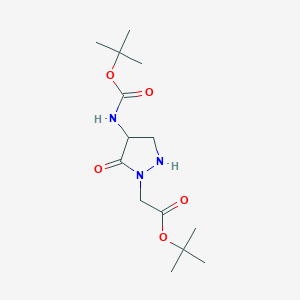
tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate typically involves the protection of an amine group with a BOC group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using flow microreactor systems, which offer more efficient, versatile, and sustainable processes compared to traditional batch methods . These systems allow for better control over reaction conditions and can lead to higher yields and purities.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The BOC group can be substituted under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid in methanol are commonly employed for BOC deprotection.
Major Products Formed
The major products formed from these reactions include free amines, oxides, and reduced amine derivatives.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate involves the protection of amine groups through the formation of a stable BOC-protected intermediate. This intermediate can be selectively deprotected under acidic conditions to release the free amine, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Another BOC-protected compound used in organic synthesis.
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Used in the synthesis of boronic acid derivatives.
tert-Butyl 4-(hydroxymethyl)benzylcarbamate: Employed in the protection of hydroxyl groups.
Uniqueness
tert-Butyl 2-(4-((tert-butoxycarbonyl)amino)-5-oxopyrazolidin-1-yl)acetate is unique due to its specific structure, which allows for selective protection and deprotection of amine groups. This makes it particularly useful in complex organic synthesis and peptide chemistry.
Propiedades
Fórmula molecular |
C14H25N3O5 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
tert-butyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopyrazolidin-1-yl]acetate |
InChI |
InChI=1S/C14H25N3O5/c1-13(2,3)21-10(18)8-17-11(19)9(7-15-17)16-12(20)22-14(4,5)6/h9,15H,7-8H2,1-6H3,(H,16,20) |
Clave InChI |
CIZUXSGYEKKMDC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1C(=O)C(CN1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Tetrahydro-2H-pyran-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B11789303.png)

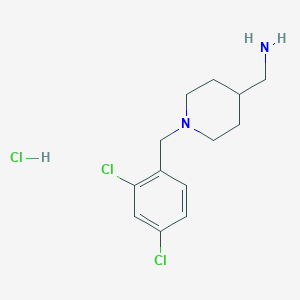
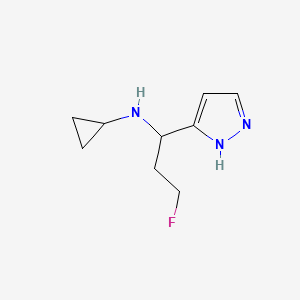


![4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789320.png)

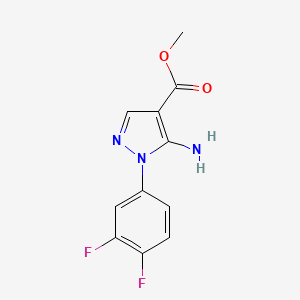
![5-(Ethylsulfonyl)-4-(4-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789336.png)
